![molecular formula C7H6F3N3O4 B11712755 3-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712755.png)
3-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is an organic compound that features a pyrazole ring substituted with a nitro group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Propanoic Acid Substitution: The final step involves the substitution of the propanoic acid group onto the pyrazole ring, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-nitro-5-(trifluoromethyl)benzoic acid: Similar in structure but with a benzoic acid core instead of a pyrazole ring.
3-(3-trifluoromethylphenyl)propionic acid: Features a trifluoromethyl group on a phenyl ring with a propionic acid group.
Uniqueness
3-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of both a nitro group and a trifluoromethyl group on a pyrazole ring, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H6F3N3O4 |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
3-[3-nitro-5-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C7H6F3N3O4/c8-7(9,10)4-3-5(13(16)17)11-12(4)2-1-6(14)15/h3H,1-2H2,(H,14,15) |
InChI Key |
USXGUIVLOJUJCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


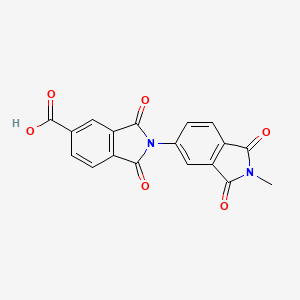
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide](/img/structure/B11712676.png)
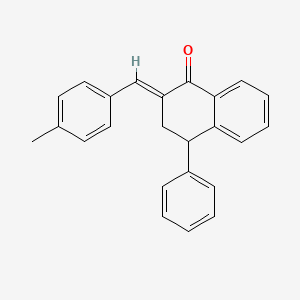
![3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11712693.png)
![(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11712702.png)
![(2E)-N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-phenylprop-2-enamide](/img/structure/B11712707.png)
![N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-nitrobenzamide](/img/structure/B11712713.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712721.png)
![5-bromo-2-{[(5-bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712729.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11712733.png)
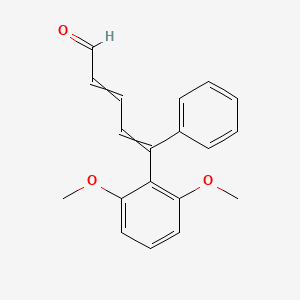
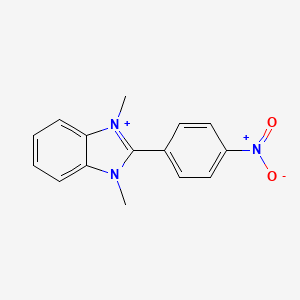
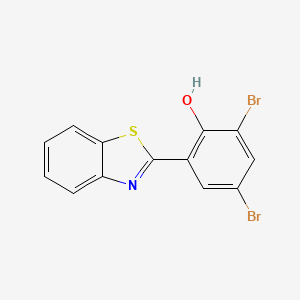
![N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4'-octylbiphenyl-4-carboxamide](/img/structure/B11712750.png)
